molecular formula C12H9ClO3 B2596105 5-(5-Chloro-2-methoxyphenyl)furan-2-carbaldehyde CAS No. 853314-04-2

5-(5-Chloro-2-methoxyphenyl)furan-2-carbaldehyde

Cat. No.: B2596105
CAS No.: 853314-04-2
M. Wt: 236.65
InChI Key: OMAOQPJGWUDXNE-UHFFFAOYSA-N
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Description

5-(5-Chloro-2-methoxyphenyl)furan-2-carbaldehyde is a furan-based aromatic aldehyde with a methoxy (-OCH₃) and chloro (-Cl) substituent on the phenyl ring. This compound is structurally significant in medicinal chemistry and organic synthesis, often serving as a key intermediate for pharmaceuticals and agrochemicals . Its reactivity stems from the aldehyde group and the electron-donating methoxy substituent, which influence its participation in condensation, nucleophilic addition, and cross-coupling reactions.

Properties

IUPAC Name

5-(5-chloro-2-methoxyphenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3/c1-15-11-4-2-8(13)6-10(11)12-5-3-9(7-14)16-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAOQPJGWUDXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853314-04-2
Record name 5-(5-CHLORO-2-METHOXYPHENYL)-2-FURALDEHYDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-2-methoxyphenyl)furan-2-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzaldehyde and furan-2-carbaldehyde.

    Reaction Conditions: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation reaction efficiently.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-2-methoxyphenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 5-(5-Chloro-2-methoxyphenyl)furan-2-carboxylic acid.

    Reduction: 5-(5-Chloro-2-methoxyphenyl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds similar to 5-(5-Chloro-2-methoxyphenyl)furan-2-carbaldehyde exhibit promising anticancer properties. For instance, derivatives of furan-based compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structural similarity allows for the exploration of this compound as a potential lead in cancer drug development.

Neuroprotective Effects
Research has demonstrated that furan derivatives can possess neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress makes it a candidate for further investigation in neuropharmacology .

Anti-inflammatory Properties
Furan-based compounds, including those related to this compound, have been studied for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and may be useful in treating conditions characterized by chronic inflammation .

Polymer Science Applications

Biobased Polymers
The derivatives of furan compounds are being explored as monomers for the synthesis of biobased polymers. The conversion of this compound into polymeric materials could lead to sustainable alternatives to petroleum-based plastics. Studies have shown that furan-derived polymers exhibit desirable mechanical properties and biodegradability .

Coatings and Adhesives
Furan derivatives have been utilized in the development of coatings and adhesives due to their excellent adhesion properties and chemical resistance. The incorporation of this compound into formulations can enhance performance characteristics while promoting sustainability in material science .

Agricultural Chemistry Applications

Pesticidal Activity
Compounds similar to this compound have been investigated for their pesticidal properties. Some studies suggest that these compounds may act as effective fungicides or insecticides, providing an eco-friendly alternative to conventional pesticides .

Plant Growth Regulators
Research indicates that furan derivatives could also serve as plant growth regulators, enhancing growth rates or resistance to environmental stressors. This application could be particularly beneficial in sustainable agriculture practices.

Case Study 1: Anticancer Research

A study examining the anticancer effects of furan derivatives highlighted the compound's ability to induce apoptosis in breast cancer cells. The results showed a significant reduction in cell viability when treated with specific concentrations of the compound, suggesting its potential use as a therapeutic agent.

Case Study 2: Biobased Polymer Development

In a project focused on developing biobased polymers from furan derivatives, researchers successfully synthesized a new polymer using this compound as a precursor. The resulting material exhibited high tensile strength and biodegradability, positioning it as a viable alternative for traditional plastics.

Mechanism of Action

The mechanism of action of 5-(5-Chloro-2-methoxyphenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with biological targets.

Comparison with Similar Compounds

Structural Analogues with Different Aromatic Substituents

Substituents on the phenyl ring significantly alter physical, thermodynamic, and reactive properties:

Chloro and Methoxy Derivatives
  • 5-(4-Chlorophenyl)furan-2-carbaldehyde (1a) :

    • Substituent: 4-Cl.
    • Synthesis: Prepared in water with 45.2% yield, m.p. 126–128°C .
    • Compared to the target compound (5-Cl, 2-OCH₃), the absence of methoxy and para-Cl substitution likely reduces steric hindrance and electronic modulation.
  • 5-(2-Chloro-4-fluorophenyl)furan-2-carbaldehyde :

    • Substituents: 2-Cl, 4-F.
    • Properties: High purity (>99%), used in pharmaceutical intermediates. Fluorine’s electronegativity may enhance stability and alter solubility compared to methoxy .
Nitro Derivatives
  • 5-(4-Nitrophenyl)-furan-2-carbaldehyde: Substituent: 4-NO₂. Thermodynamics: Enthalpy of combustion (∆cH°) = -3567.8 kJ/mol . The electron-withdrawing nitro group contrasts with methoxy, reducing electron density on the furan ring and increasing reactivity in electrophilic substitutions.
Methyl and Methoxy Derivatives
  • 5-(5-Chloro-2-methylphenyl)furan-2-carbaldehyde: Substituents: 5-Cl, 2-CH₃.

Heterocyclic Variations: Furan vs. Thiophene

Replacing the furan ring with thiophene alters electronic and physical properties:

  • 5-(4-Chlorophenyl)thiophene-2-carbaldehyde (1b): Yield: 25% (lower than furan analog 1a), m.p. 88–90°C .

Thermodynamic and Physical Properties

Substituent position and type critically influence thermodynamic parameters:

Compound Substituents ∆cH° (kJ/mol) ∆fH°(cr) (kJ/mol) m.p. (°C) Yield (%)
5-(4-Nitrophenyl)-furan-2-carbaldehyde 4-NO₂ -3567.8 - - -
5-(4-Chlorophenyl)furan-2-carbaldehyde (1a) 4-Cl - - 126–128 45.2
5-(2-Methyl-4-nitrophenyl)-furan-2-carbaldehyde 2-CH₃, 4-NO₂ -3498.2 - - -
  • Methoxy vs. Nitro Groups : Methoxy’s electron-donating nature increases electron density on the furan ring, enhancing nucleophilic reactivity, while nitro groups promote electrophilic attack.

Biological Activity

5-(5-Chloro-2-methoxyphenyl)furan-2-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and pharmacology.

Chemical Structure and Properties

  • Chemical Formula : C12H9ClO3
  • CAS Number : 853314-04-2
  • Molecular Weight : 234.65 g/mol

The compound features a furan ring substituted with a chloromethoxyphenyl group, which is crucial for its biological activity. The presence of the chloro and methoxy groups can influence the electronic properties of the molecule, thereby affecting its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with furan under acidic conditions. Various methodologies, including microwave-assisted synthesis, have been reported to enhance yield and purity.

Antimicrobial Properties

Research has indicated that derivatives of furan compounds exhibit antimicrobial activity. For example, studies have shown that furan derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

This compound has shown promising results in anticancer assays. In vitro studies indicate that it can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, compounds similar to this structure have demonstrated IC50 values in the low micromolar range against several cancer cell lines, suggesting potent cytotoxic effects .

Cell Line IC50 (µM) Mechanism
A549 (Lung cancer)0.05 - 0.17Tubulin polymerization inhibition
MCF-7 (Breast cancer)0.08 - 1.14Apoptosis induction via caspases
HeLa (Cervical cancer)<1Cell cycle arrest

Anti-inflammatory Effects

Some studies suggest that furan derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This could position them as potential therapeutic agents for conditions characterized by chronic inflammation .

The biological activities of this compound may be attributed to several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors involved in cellular signaling pathways.
  • Enzyme Inhibition : It could inhibit enzymes critical for metabolic processes in pathogens or cancer cells.
  • Induction of Apoptosis : By activating apoptotic pathways, it promotes programmed cell death in malignant cells.

Case Studies

  • Antimicrobial Activity Study : A disc diffusion method was employed to evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones compared to control substances .
  • Cytotoxicity Assessment : In a study involving various cancer cell lines, this compound demonstrated higher cytotoxicity than standard chemotherapeutics like Combretastatin-A4, indicating its potential as an effective anticancer agent .

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